

Foreword: The Strategic Importance of Halogenated Heterocycles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2876172

[Get Quote](#)

In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold stands out as a "privileged" structure. As a bioisostere of endogenous purines, this heterocyclic system is a cornerstone in the design of targeted therapeutics, from kinase inhibitors to antiviral agents. The strategic introduction of halogen atoms onto this core dramatically enhances its utility, transforming it into a versatile platform for molecular exploration. **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** (CAS No: 945840-69-7) exemplifies this principle. The distinct electronic properties and reactivity of its bromine and chlorine substituents provide medicinal chemists with orthogonal chemical handles for building molecular complexity and fine-tuning pharmacological activity. This guide offers a deep dive into the molecular architecture, properties, and synthetic utility of this pivotal research chemical, providing a foundational understanding for its application in drug discovery and development.

Core Molecular Structure and Physicochemical Profile

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heteroaromatic compound. Its structure consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, a framework known as 4-azaindole. The numbering of this system places the pyrrole nitrogen at position 1. The pyridine ring is substituted with a chlorine atom at the C5 position, and the pyrrole ring features a bromine atom at the C7 position.

The presence of two different halogen atoms at distinct positions on the electron-deficient pyridine and relatively electron-rich pyrrole rings, respectively, is central to its synthetic value. This arrangement allows for selective, stepwise functionalization through various cross-coupling reactions.

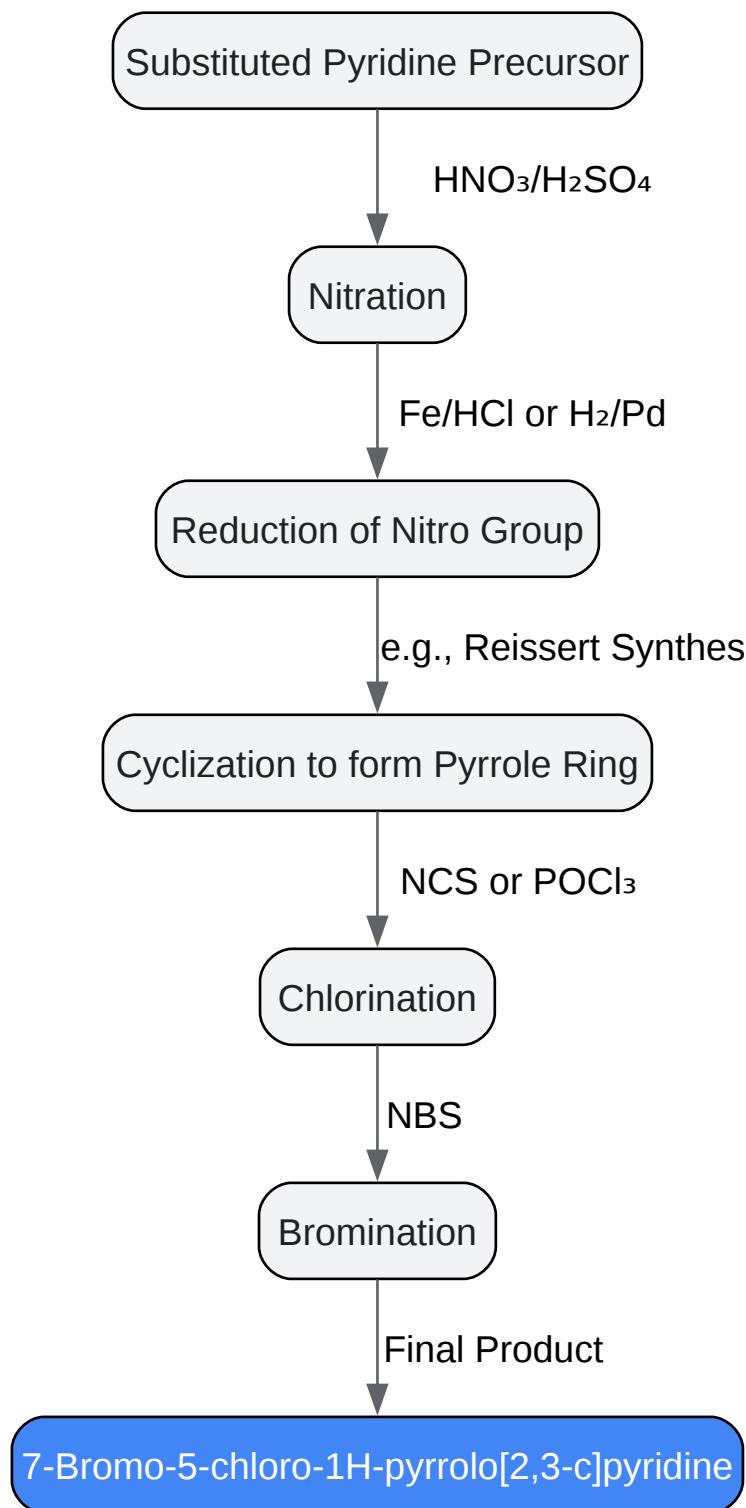
Table 1: Physicochemical Properties of **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine**

Property	Value	Source
CAS Number	945840-69-7	[1]
Molecular Formula	C ₇ H ₄ BrClN ₂	[1]
Molecular Weight	231.48 g/mol	[2]
Density (Predicted)	1.9 ± 0.1 g/cm ³	[1]
Boiling Point (Predicted)	393.3 ± 37.0 °C at 760 mmHg	[1]
Flash Point (Predicted)	191.7 ± 26.5 °C	[1]
pKa (Predicted)	12.08 ± 0.40	[3]
LogP (Predicted)	2.27	[1]

Structural Elucidation via Spectroscopy

The definitive structure of **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** is confirmed through a combination of spectroscopic techniques. While a specific published spectrum for this exact isomer is not readily available, its features can be reliably predicted based on established principles and data from analogous structures.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons. The N-H proton of the pyrrole ring will appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the bicyclic core will exhibit characteristic shifts and coupling patterns reflecting their electronic environment.

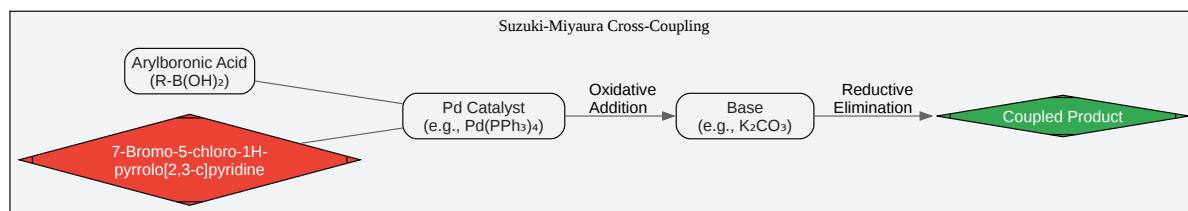

- ^{13}C NMR: The spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to the electronegative nitrogen, chlorine, and bromine atoms will be shifted downfield. For the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine, carbon signals have been reported in the range of 100-148 ppm.[4]
- Mass Spectrometry (MS): The mass spectrum provides unequivocal proof of the molecular weight and elemental composition. The key feature would be the complex isotopic pattern of the molecular ion peak $[\text{M}]^+$ due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$) and chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$). This results in a characteristic cluster of peaks for the parent ion around m/z 230, 232, and 234.

Synthesis and Chemical Reactivity

The synthesis of halogenated pyrrolopyridines is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity.[5] A generalized synthetic approach involves the initial construction of the core pyrrolopyridine ring system, followed by selective halogenation.

Conceptual Synthetic Workflow

The diagram below illustrates a plausible, high-level workflow for synthesizing the target molecule, starting from a substituted pyridine precursor. This pathway relies on established transformations in heterocyclic chemistry.


[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target compound.

Reactivity and Application in Cross-Coupling

The primary value of **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** in drug discovery lies in its capacity to serve as a scaffold for diversification via metal-catalyzed cross-coupling reactions. The C-Br and C-Cl bonds are excellent leaving groups for reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkyne bond formation) couplings.

The differential reactivity of the C-Br versus the C-Cl bond can often be exploited for selective, sequential reactions under carefully chosen catalytic conditions, allowing for the ordered introduction of different substituents. This is a powerful strategy for building libraries of complex molecules for structure-activity relationship (SAR) studies.^[6]

[Click to download full resolution via product page](#)

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how the title compound can be functionalized. The choice of catalyst, base, and solvent is critical and must be optimized for specific substrates.

Objective: To synthesize a C7-arylated derivative of 5-chloro-1H-pyrrolo[2,3-c]pyridine.

Methodology:

- Inert Atmosphere: To a flame-dried reaction vessel, add **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.).
- Reagent Addition: Add a suitable base, typically an aqueous solution of potassium carbonate (K_2CO_3 , 2.0 eq.).
- Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
- Reaction: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at an elevated temperature (e.g., 80-100 °C) for a specified time (typically 2-12 hours), monitoring progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

This protocol is adapted from general procedures for Suzuki-Miyaura reactions on similar heterocyclic systems.[\[6\]](#)

Relevance in Drug Discovery

The pyrrolopyridine scaffold is a key component in numerous biologically active molecules. Its structural similarity to purines allows it to function as a competitive inhibitor for enzymes that bind ATP, such as protein kinases. Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[\[7\]](#)

Derivatives of pyrrolopyridines have been investigated as:

- Kinase Inhibitors: Targeting kinases like Fibroblast Growth Factor Receptor (FGFR), Leucine-Rich Repeat Kinase 2 (LRRK2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Antiviral and Antimicrobial Agents: The pyridine and pyrrole moieties are found in various compounds with antimicrobial properties.[9]
- Central Nervous System (CNS) Agents: The scaffold's ability to interact with various receptors and enzymes makes it a target for developing treatments for neurological disorders.

The title compound, **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine**, serves as an invaluable starting material for synthesizing novel derivatives within these therapeutic areas.

Safety and Handling

As a laboratory chemical, **7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine** should be handled with appropriate safety precautions. While specific toxicity data is limited, related halogenated aromatic compounds can be harmful.

- Hazard Classification: Some suppliers classify similar compounds as acutely toxic if swallowed (Acute Tox. 3 Oral).[10]
- Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials.[3]

Conclusion

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined molecular structure, characterized by a fused pyrrolopyridine core and two distinct halogen substituents, provides a robust and versatile platform for synthetic elaboration. The ability to perform selective cross-coupling reactions at the C7-bromo and C5-chloro positions allows researchers to systematically explore chemical space and develop potent and selective modulators of biological targets. A thorough understanding of its properties, reactivity, and handling is essential for any scientist or drug development professional seeking to leverage the power of this important heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS#:945840-69-7 | 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | Chemsoc [chemsrc.com]
- 2. 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine - [sigmaaldrich.com]
- 3. 7-BROMO-5-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 945840-69-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinfo.com [nbinfo.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. 5-ブロモ-7-クロロ-1H-ピロロ[2,3-c]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Foreword: The Strategic Importance of Halogenated Heterocycles]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2876172#7-bromo-5-chloro-1h-pyrrolo-2-3-c-pyridine-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com